Acid-PEG5-NHS ester

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Biology

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units. adcreview.com In advanced chemical biology and pharmaceutical sciences, these linkers have become indispensable tools for bioconjugation—the process of covalently attaching molecules like proteins, peptides, or drugs to other molecules. biosynth.com The popularity of PEG linkers stems from a unique combination of properties that are highly advantageous in biological systems. adcreview.com

Key properties of PEG linkers include high water solubility, biocompatibility, and low immunogenicity. adcreview.comlabinsights.nl The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic molecules in aqueous environments, which is often a challenge when working with complex biomolecules or small molecule drugs. labinsights.nl This "stealth" property also creates a hydration shell around the conjugated molecule, which can shield it from recognition by the immune system and protect it from enzymatic degradation, thereby extending its circulation time in biological systems. adcreview.comnih.gov

PEG linkers are available in various lengths and architectures, including linear and branched forms. scbt.com This allows researchers to precisely control the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of the modified substance. nih.gov The use of monodisperse PEG linkers, which have a defined and uniform number of repeating units, allows for the creation of homogenous conjugates with a precise molecular weight. thermofisher.com This is in contrast to polydisperse PEGs, which consist of a mixture of polymers with an average molecular weight.

Heterobifunctional Linkers: Design Principles and Research Utility

Heterobifunctional linkers are cross-linking reagents that possess two different reactive functional groups at opposite ends of a spacer arm. creative-proteomics.comlongdom.org This design is fundamentally different from homobifunctional linkers, which have identical reactive groups at both ends. longdom.org The presence of two distinct reactive ends allows for sequential or two-step conjugation reactions, providing researchers with a high degree of control over the cross-linking process. thermofisher.com

The primary advantage of this design is the ability to specifically and efficiently link two different molecules without the risk of undesirable side reactions, such as self-conjugation or polymerization, which are common when using homobifunctional reagents. thermofisher.com For example, in a typical heterobifunctional cross-linking experiment, one protein can be reacted with the first functional group of the linker. After removing the excess, unreacted linker, the modified protein can then be introduced to a second protein, which will react with the second functional group of the linker. thermofisher.com This controlled, stepwise approach is crucial for creating well-defined protein-protein conjugates or for immobilizing proteins onto surfaces for applications like biosensors. thermofisher.com

The utility of heterobifunctional linkers is particularly evident in the study of protein-protein interactions. creative-proteomics.comthermofisher.com Since many of these interactions are transient, cross-linkers can "capture" the interaction by forming a stable covalent bond between the interacting partners, allowing for their subsequent analysis. thermofisher.com By choosing a linker with a specific spacer arm length, researchers can also gain insights into the distance between the interacting molecules. korambiotech.com The choice of reactive groups is critical and depends on the available functional groups on the target molecules, which commonly include primary amines (e.g., on lysine (B10760008) residues), sulfhydryls (on cysteine residues), and carboxyl groups. thermofisher.comkorambiotech.com

Specific Focus on Acid-PEG5-NHS Ester: Structure-Activity Relationship in Research Contexts

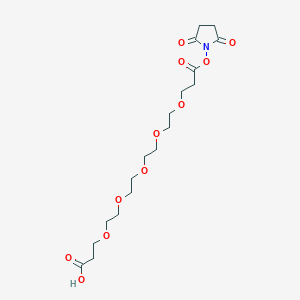

This compound is a specific type of heterobifunctional linker that combines the beneficial properties of a PEG spacer with the versatility of two distinct reactive termini: a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. creativepegworks.com The "PEG5" designation indicates a monodisperse chain of five repeating ethylene glycol units, which acts as the hydrophilic spacer.

The structure of this compound dictates its function and utility in research. At one end, the N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues or at the N-terminus of proteins. creative-proteomics.comnih.gov The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond, typically under physiological to slightly alkaline pH conditions (pH 7.2-9). thermofisher.com The other end of the linker features a terminal carboxylic acid (-COOH). This group is less reactive on its own but can be activated, for example, using carbodiimides like EDC, to react with primary amines, also forming a stable amide bond. biochempeg.com

The structure-activity relationship of this compound is rooted in these distinct components:

NHS Ester Reactivity : The NHS ester allows for the initial, highly specific conjugation to a molecule containing a primary amine. This reaction is efficient and forms a very stable linkage. creative-proteomics.comglenresearch.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. thermofisher.com This property necessitates careful control of reaction conditions to ensure efficient conjugation.

Carboxylic Acid Functionality : The terminal carboxylic acid provides the second reactive site. Its lower intrinsic reactivity allows for a controlled, two-step conjugation. A researcher can first react the NHS ester end, purify the intermediate conjugate, and then activate the carboxylic acid to react with a second amine-containing molecule. biochempeg.com This prevents the formation of unwanted polymers.

PEG5 Spacer : The five-unit PEG chain provides a defined spacer length of approximately 21.7 Å between the conjugated molecules. This hydrophilic spacer enhances the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules. labinsights.nl The PEG chain's flexibility can also reduce steric hindrance, potentially preserving the biological activity of the conjugated molecules. scbt.com The specific length of the PEG chain is a critical factor; it must be long enough to bridge the distance between the target sites on the two molecules being linked, but not so long as to introduce excessive flexibility or unwanted interactions. nih.govresearchgate.net

The combination of these structural features makes this compound a powerful tool for creating specific bioconjugates, modifying surfaces for biomedical applications, and developing complex molecular architectures for research purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H29NO11 | axispharm.com |

| Molecular Weight | 435.43 g/mol | biosynth.com |

| Appearance | Pale Yellow Oily Matter or Solid/Viscous Liquid | creative-proteomics.comthermofisher.com |

| Spacer Arm Length | ~21.7 Å | N/A |

| Purity | ≥95% | creative-proteomics.com |

| Storage Conditions | -20°C | thermofisher.combiochempeg.com |

Table 2: Reactivity of this compound Functional Groups

| Functional Group | Reactive Target | Resulting Bond | Reaction Conditions | Source |

| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | Stable Amide Bond | pH 7.2 - 9 | thermofisher.com |

| Carboxylic Acid (-COOH) | Primary amines (-NH2) | Stable Amide Bond | Requires activation (e.g., with EDC) | biochempeg.com |

Properties

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMACGMMKGUAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Chemical Modification Methodologies for Acid Peg5 Nhs Ester

Optimized Synthetic Routes for Acid-PEG5-NHS Ester

The synthesis of this compound can be achieved through various routes, primarily categorized as stepwise synthesis or one-pot approaches. The choice of method often depends on the desired purity, scale, and available starting materials.

Stepwise Synthesis via PEG5 Spacer Functionalization

Stepwise synthesis involves the sequential modification of a PEG5 backbone to introduce the carboxylic acid and NHS ester functionalities. This approach allows for better control over the reaction at each step and facilitates the purification of intermediates. A general pathway often starts with a PEG derivative with terminal hydroxyl groups, which are then sequentially functionalized.

Carboxylic Acid Terminus Activation Strategies (e.g., EDC/NHS)

A key step in the synthesis is the activation of a carboxylic acid group to form the reactive NHS ester. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a commonly used zero-length crosslinking agent for this purpose. encapsula.com EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. encapsula.com However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. encapsula.com

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. encapsula.com The addition of NHS leads to the formation of a more stable NHS ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond. encapsula.comthermofisher.com This two-step, one-pot procedure involves first activating the carboxyl group with EDC and NHS, followed by the introduction of the amine-containing molecule. encapsula.com

Table 1: Comparison of Carboxylic Acid Activation Strategies

| Activator | Intermediate | Stability of Intermediate | Reaction Environment | Key Features |

|---|---|---|---|---|

| EDC | O-acylisourea | Unstable in aqueous solution | Aqueous or organic | "Zero-length" crosslinker. encapsula.com |

| EDC/NHS | NHS ester | More stable than O-acylisourea | Aqueous or organic | Increases coupling efficiency, allows for two-step procedures. encapsula.com |

| DCC/NHS | NHS ester | Stable | Non-aqueous | Dicyclohexylurea byproduct is insoluble. jenkemusa.com |

Critical Parameters in Stepwise Synthesis (Reagent Stoichiometry, Solvent Selection, Reaction Duration)

The success of the stepwise synthesis of this compound is highly dependent on the careful control of several critical parameters. nih.gov

Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, in the activation of the carboxylic acid, a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the carboxyl groups have been recommended to drive the reaction to completion. encapsula.com The stoichiometry must be carefully optimized for each step to maximize yield and minimize side reactions. leadinglifetechnologies.com

Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. rsc.org Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are often used. The purity of the PEG starting material is also important, as it should be anhydrous to prevent unwanted side reactions.

Reaction Duration and Temperature: The time and temperature of the reaction must be optimized to ensure complete conversion while minimizing degradation of the reactants or products. nih.gov For example, the azidation step in a related synthesis is often carried out at 60°C for 24 hours, while NHS ester activation is typically performed at a lower temperature (0–4°C) for a shorter duration (4 hours) to prevent hydrolysis of the NHS ester. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. vulcanchem.com

Table 2: Critical Parameters in Stepwise Synthesis

| Parameter | Importance | Typical Conditions/Considerations |

|---|---|---|

| Reagent Stoichiometry | Maximizes yield, minimizes side products. | Excess of activating agents (e.g., 10-fold EDC, 25-fold sulfo-NHS) is often used. encapsula.com |

| Solvent Selection | Ensures solubility of all components, influences reaction rates. | Polar aprotic solvents like DMF and DCM are common. Anhydrous conditions are often necessary. |

| Reaction Duration | Affects reaction completion and potential for side reactions. | Varies by step; e.g., 24h for azidation, 4h for NHS activation in related syntheses. |

| Temperature | Influences reaction rate and stability of reactants/products. | Lower temperatures (0-4°C) are often used for NHS ester formation to prevent hydrolysis. |

| pH | Critical for reactions involving amine and carboxyl groups. | Acidic pH (e.g., 4.5) is optimal for EDC crosslinking. |

| Purity of Starting Materials | Prevents crosslinking and other side reactions. | Anhydrous PEG is crucial. |

One-Pot Synthesis Approaches Utilizing Bifunctional Precursors

One-pot synthesis offers a more streamlined approach by combining multiple reaction steps into a single procedure, which can improve efficiency and reduce waste. nih.govresearchgate.net

Thiol-Ene Click Reactions with Modified PEG5 Derivatives

"Click chemistry" reactions, such as the thiol-ene reaction, are highly efficient and specific, making them well-suited for the synthesis of complex molecules like this compound. nih.govacs.org The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (ene). thieme-connect.de This reaction can be initiated by radicals or nucleophiles and is generally highly efficient, proceeding under mild conditions. thieme-connect.denih.gov

For the synthesis of this compound, a precursor containing a norbornene group (an 'ene') can be reacted with a thiol-containing molecule. researchgate.net This strategy allows for the precise and efficient introduction of functional groups onto the PEG backbone. researchgate.net

pH Control in One-Pot Synthesis

In one-pot syntheses involving multiple reactive groups, pH control is critical to ensure the desired reactivity and prevent unwanted side reactions. viamedica.plviamedica.pl For reactions involving NHS esters, the pH must be carefully managed. NHS esters are most reactive with primary amines at a slightly alkaline pH (typically 7.2 to 9). rsc.org However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the desired amidation reaction. biorxiv.orgnih.gov

Conversely, at lower pH values, the primary amines are protonated, which reduces their nucleophilicity and slows down the reaction rate. rsc.org Therefore, an optimal pH range must be maintained to balance reactivity and stability. For EDC/NHS coupling reactions, a slightly acidic to neutral pH (e.g., pH 4.5-7.2) is often employed to facilitate the activation of the carboxyl group while still allowing for efficient reaction with the amine. jenkemusa.com In some one-pot procedures, a pH of around 4.2 has been utilized. viamedica.plviamedica.pl

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N-hydroxysuccinimide | NHS |

| N-hydroxysulfosuccinimide | Sulfo-NHS |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| Thin-layer chromatography | TLC |

| High-performance liquid chromatography | HPLC |

| Polyethylene (B3416737) glycol | PEG |

Solid-Phase Synthesis Protocols for PEG-NHS Esters

Solid-phase synthesis offers a streamlined and often automated method for producing PEG derivatives like this compound. This technique involves building the molecule step-by-step on a solid support, such as a resin, which simplifies purification by allowing reagents and byproducts to be washed away after each reaction step. fiveable.meresearchgate.net

For instance, the synthesis of a peptide-PEG5-NHS ester conjugate has been demonstrated on a solid support using a Wang resin. nih.gov The process involves the sequential addition of amino acids, followed by the conjugation of a PEG5-bis-NHS ester building block. nih.gov A similar solid-phase approach can be used for the direct synthesis of PEGs, where monomers are added stepwise to a growing chain on a resin, with the final product cleaved from the support at the end of the synthesis. researchgate.net This method allows for the creation of monodisperse PEG products with defined lengths and functionalities. researchgate.net

In solid-phase synthesis, coupling reagents are essential for forming amide bonds efficiently. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a widely used coupling agent in both solid-phase and solution-phase peptide synthesis. wikipedia.orghighfine.comomanchem.com Its primary role is to activate a carboxylic acid group, making it highly susceptible to nucleophilic attack by an amine. fiveable.me

The mechanism involves the reaction of HBTU with the carboxylic acid (e.g., the acid end of a PEG chain) to form a stabilized HOBt (Hydroxybenzotriazole) ester intermediate. wikipedia.org This activated ester then readily reacts with an amine group to form a stable amide bond, releasing tetramethylurea and HOBt as byproducts. wikipedia.org The use of HBTU is favored due to its high efficiency, rapid reaction times, and its ability to suppress side reactions, particularly racemization of amino acids during synthesis. wikipedia.orgnih.gov In the context of this compound synthesis, HBTU would be used to couple the carboxylic acid end of the PEG chain to an amine-functionalized solid support or another molecule. nih.gov

The efficiency of solid-phase synthesis can be influenced by the method of agitation used to mix the reagents with the solid support. Traditional methods rely on mechanical shaking or agitation. nih.gov However, ultrasound-assisted solid-phase synthesis (US-SPPS) has emerged as a powerful alternative for accelerating the process. mdpi.comacs.org

Ultrasound works by creating acoustic cavitation—the formation and collapse of microbubbles—which generates intense local heating, high pressures, and microjets that enhance mass transfer and increase reaction rates. nih.gov Studies have shown that US-SPPS can dramatically reduce the time required for both coupling and deprotection steps in peptide synthesis. For example, researchers have reported an 8-fold reduction in the total synthesis time for a DOTA-TATE peptide conjugate (from ~540 minutes to ~70 minutes) and a 14-fold reduction in assembly time for another peptide. mdpi.comacs.org Furthermore, ultrasound assistance can sometimes lead to crude products of higher purity compared to conventional methods and can reduce the amount of excess reagents needed. mdpi.comacs.org

Role of Coupling Reagents (e.g., HBTU)

Functionalization Strategies and Derivatization of this compound

The heterobifunctional nature of this compound allows for diverse functionalization strategies. The carboxylic acid can be activated (for example, with EDC or HBTU) to react with primary amines. medkoo.combroadpharm.com The primary focus of its application, however, often centers on the reactivity of its other end.

Amine-Reactive Functionality of NHS Ester

The N-hydroxysuccinimide (NHS) ester is one of the most common and effective amine-reactive functional groups used in bioconjugation. creative-proteomics.comglenresearch.com It reacts specifically with primary amines, such as those found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, to form a highly stable amide bond. thermofisher.com

The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a leaving group and creating the desired amide linkage between the PEG linker and the target molecule. creative-proteomics.comglenresearch.com This high degree of selectivity and the stability of the resulting bond make NHS esters invaluable for labeling proteins, antibodies, and amine-modified oligonucleotides. medkoo.comcreative-proteomics.comglenresearch.com

A critical factor governing the use of NHS esters is their stability in aqueous solutions, which are the required environment for most biological molecules. The primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. thermofisher.com

The rate of this hydrolysis is highly dependent on both pH and temperature. thermofisher.comrsc.org As the pH increases, the concentration of hydroxide (B78521) ions rises, accelerating the rate of hydrolysis. While the reaction with a target primary amine is generally much faster than hydrolysis, the efficiency of the conjugation can be significantly reduced if conditions are not optimal, especially in dilute solutions. glenresearch.comthermofisher.com

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

| This table presents data on the stability and hydrolysis rate of NHS esters under various aqueous conditions, based on findings from multiple sources. thermofisher.comrsc.org |

Successful amide bond formation using an NHS ester requires a careful balance of pH. For the target amine to be sufficiently nucleophilic, it must be in its unprotonated state. atto-tec.comlumiprobe.com Since the pKa of the ε-amino group of lysine is around 10.5, a higher pH is needed to ensure a significant fraction of the amines are deprotonated and reactive.

However, as established, higher pH also accelerates the competing hydrolysis of the NHS ester. thermofisher.comatto-tec.com Therefore, a compromise pH is necessary to maximize conjugation efficiency. The optimal pH range for NHS ester reactions is broadly cited as 7.2 to 9.0. creative-proteomics.comthermofisher.com Many standard protocols recommend buffering the reaction at a slightly alkaline pH, typically between 8.0 and 8.5, to achieve a good balance between amine reactivity and ester stability. atto-tec.comlumiprobe.com

| Parameter | Recommendation | Rationale | Sources |

| Optimal pH Range | 7.2 - 9.0 | Balances amine deprotonation (reactivity) and NHS ester hydrolysis (instability). | creative-proteomics.comthermofisher.com |

| Commonly Used pH | 8.3 - 8.5 | A widely accepted compromise for efficient labeling of proteins and other biomolecules. | atto-tec.comlumiprobe.com |

| Compatible Buffers | Phosphate (PBS), Bicarbonate, Borate, HEPES | These buffers do not contain primary amines that would compete with the target molecule. | thermofisher.combroadpharm.com |

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines and will react with the NHS ester, quenching the reaction. | thermofisher.combroadpharm.com |

| This interactive table summarizes the key parameters for optimizing the pH during the formation of an amide bond with an NHS ester. creative-proteomics.comthermofisher.comatto-tec.comlumiprobe.combroadpharm.com |

Reaction Kinetics and Stability in Aqueous Media

Carboxylic Acid Functionalization in Advanced Conjugations

The terminal carboxylic acid of this compound serves as a versatile handle for a variety of conjugation reactions, most notably through amidation. broadpharm.com

A prevalent method for activating the carboxylic acid group for reaction with primary amines is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com The reaction proceeds by EDC reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.comnih.gov

To enhance the efficiency of this coupling, particularly with less reactive amines, additives like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. thermofisher.comnih.gov When NHS is used, the O-acylisourea intermediate is converted to a more stable NHS ester, which then efficiently reacts with the amine. thermofisher.comnih.gov

For more challenging couplings, such as those involving electron-deficient amines, more potent activating agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are employed. nih.govenscm.fr HATU, in the presence of a base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive HOBt ester, which readily couples with amines to form the amide bond. nih.gov The use of HATU can significantly improve yields for sluggish amidation reactions. nih.gov

Table 1: Key Reagents in EDC/HATU-Mediated Amidation

| Reagent | Function |

| EDC | Activates carboxylic acids to form O-acylisourea intermediates. thermofisher.com |

| HATU | A potent coupling agent that forms highly reactive HOBt esters. nih.govenscm.fr |

| NHS/HOAt | Additives that form more stable active esters, improving coupling efficiency. thermofisher.comnih.gov |

| DIPEA | A non-nucleophilic base used to facilitate the coupling reaction. nih.gov |

Integration into Multi-Functional PEG Architectures

The dual functionality of this compound provides a platform for creating more complex, multi-functional PEG structures. These structures are essential for advanced applications in drug delivery, diagnostics, and biomaterial science.

Homobifunctional crosslinkers, such as Bis-NHS PEG derivatives, can be synthesized to covalently conjugate molecules containing amine groups. windows.net These reagents are particularly useful for studying protein structures and interactions. windows.net The synthesis can involve reacting a PEG-dicarboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the bis-NHS ester. These homogeneous PEG reagents offer defined molecular weights and spacer lengths, which allows for greater precision in crosslinking applications. windows.net Commercially available Bis-PEG-NHS esters are valuable in bioconjugation, including the development of antibody-drug conjugates (ADCs). medchemexpress.comaxispharm.com

Heterobifunctional linkers featuring an alkyne group and an NHS ester are valuable tools for bioconjugation. The NHS ester allows for the modification of primary amines, such as those on lysine residues, introducing a terminal alkyne group. iris-biotech.delumiprobe.com This alkyne functionality can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," for specific conjugation with azide-containing molecules. iris-biotech.delumiprobe.commedchemexpress.com The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate. These reagents are available with varying PEG lengths. lumiprobe.com

Table 2: Synthesis and Application of Alkyne-PEG-NHS Esters

| Feature | Description |

| Functionality | Heterobifunctional, containing an NHS ester and a terminal alkyne. iris-biotech.depolysciences.com |

| NHS Ester Reactivity | Reacts with primary amines to form stable amide bonds. iris-biotech.delumiprobe.com |

| Alkyne Reactivity | Participates in CuAAC (click chemistry) with azide-functionalized molecules. iris-biotech.demedchemexpress.com |

| PEG Spacer | Provides hydrophilicity and flexibility. |

Azido-PEG-NHS esters are heterobifunctional reagents that are fundamental to bioconjugation and click chemistry applications. ijrpr.com These molecules contain an azide (B81097) group for click chemistry reactions and an NHS ester for coupling to primary amines. biochempeg.com The synthesis involves creating a PEG backbone with terminal functional groups that can be converted to an azide and an NHS ester. The azide group can react with alkynes through copper-catalyzed cycloaddition or with strained cyclooctynes in copper-free reactions. medchemexpress.commedchemexpress.comcd-bioparticles.net The versatility of these linkers allows for precise and controlled modification of biomolecules. ijrpr.com

For applications where the cytotoxicity of copper catalysts is a concern, linkers designed for copper-free click chemistry are employed. DBCO-PEG5-NHS ester is a heterobifunctional reagent that contains a dibenzocyclooctyne (DBCO) group and an NHS ester. biochempeg.comaatbio.com The NHS ester reacts with primary amines, while the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. biochempeg.comaatbio.com This bioorthogonal reaction is highly selective and can be performed under physiological conditions without a catalyst. biochempeg.comaatbio.com The PEG spacer in these linkers not only increases water solubility but also provides a flexible connection that minimizes steric hindrance. lumiprobe.com

Table 3: Comparison of Click Chemistry Approaches with PEG-NHS Esters

| Click Chemistry Type | Key Reagent | Catalyst Required | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-PEG-NHS Ester | Copper(I) | Efficient and specific conjugation. iris-biotech.delumiprobe.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-PEG-NHS Ester | None | Bioorthogonal, suitable for in vivo applications due to the absence of a toxic catalyst. biochempeg.comaatbio.com |

Synthesis of Methyltetrazine-PEG5-NHS Esters for Inverse Electron Demand Diels-Alder Reactions

The synthesis of Methyltetrazine-PEG5-NHS esters creates a powerful tool for bioorthogonal chemistry, specifically for the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is known for its exceptionally fast kinetics and high selectivity, allowing for the conjugation of molecules in complex biological environments without interfering with native biochemical processes. genelink.comconju-probe.com

The general synthesis involves the reaction of a methyltetrazine-bearing molecule with a precursor, this compound. The methyltetrazine moiety provides stability and participates in the iEDDA reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). genelink.com The NHS ester end of the linker is highly reactive toward primary amines, such as the lysine residues found on the surface of proteins, forming stable amide bonds. The reaction is typically carried out under mild conditions, at a pH between 7.2 and 8.5. It is crucial to avoid amine-containing buffers like Tris, which can compete with the target molecule and lead to the hydrolysis of the NHS ester. The hydrophilic PEG5 spacer enhances the water solubility of the entire construct and provides flexibility, which can reduce steric hindrance during conjugation. conju-probe.com

The resulting Methyltetrazine-PEG5-NHS ester is a heterobifunctional linker ready for a two-step conjugation process. conju-probe.com First, the NHS ester reacts with an amine-containing biomolecule. Then, the exposed methyltetrazine group can be rapidly and specifically "clicked" onto a TCO-tagged molecule. genelink.com This methodology is widely applied in fields like fluorescent imaging, drug delivery, and radiochemistry. genelink.com

| Property | Description | Source(s) |

| Reactive Group 1 | Methyltetrazine | conju-probe.com |

| Reactive Group 2 | NHS Ester | conju-probe.com |

| Spacer | PEG5 (Polyethylene Glycol, 5 units) | conju-probe.com |

| Key Reaction | Inverse Electron Demand Diels-Alder (iEDDA) | genelink.comconju-probe.com |

| Target for Group 1 | Trans-cyclooctene (TCO) and other strained alkenes | genelink.comconju-probe.com |

| Target for Group 2 | Primary amines (-NH2) | |

| Optimal pH for NHS ester reaction | 7.2 - 8.5 |

Synthesis of Maleimide-PEG5-NHS Esters for Thiol Conjugation

Maleimide-PEG5-NHS esters are heterobifunctional linkers designed for conjugating molecules to sulfhydryl (thiol) groups. broadpharm.comcd-bioparticles.net The synthesis strategy results in a molecule with an amine-reactive NHS ester at one end and a thiol-reactive maleimide (B117702) group at the other, connected by a solubility-enhancing PEG5 spacer. broadpharm.comcd-bioparticles.netaxispharm.com

The NHS ester facilitates the initial conjugation to a biomolecule containing primary amines, such as lysine residues on a protein or an amine-modified oligonucleotide. broadpharm.comcd-bioparticles.net This reaction proceeds efficiently at a physiological to slightly alkaline pH (7-9) to form a stable amide bond. thermofisher.com Following this, the maleimide group is available to react specifically and efficiently with a thiol group, typically from a cysteine residue on a peptide or protein. acs.org This Michael addition reaction forms a stable thioether bond, covalently linking the two molecules. acs.org

The use of maleimide chemistry is a staple in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. creativepegworks.com However, a known challenge is the potential for the formed thiosuccinimide bond to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment, which can lead to cleavage of the conjugate. creativepegworks.com Research has focused on strategies to create more stable linkages, such as through transcyclization reactions that "lock" the thioether bond. creativepegworks.com

| Feature | Description | Source(s) |

| Reactive Group 1 | Maleimide | broadpharm.comcd-bioparticles.net |

| Reactive Group 2 | NHS Ester | broadpharm.comcd-bioparticles.net |

| Spacer Arm | PEG5 | broadpharm.comcd-bioparticles.net |

| Target for Group 1 | Thiol groups (-SH), e.g., on cysteine residues | acs.org |

| Target for Group 2 | Primary amines (-NH2), e.g., on lysine residues | broadpharm.comcd-bioparticles.net |

| Bond Type (Maleimide + Thiol) | Thioether (via thiosuccinimide intermediate) | acs.org |

| Bond Type (NHS Ester + Amine) | Amide | thermofisher.com |

| Key Application | Bioconjugation, Antibody-Drug Conjugates (ADCs) | broadpharm.comcreativepegworks.com |

Sulfo-NHS Modified PEG Esters: Enhanced Solubility and Membrane Impermeability

The modification of NHS esters with a sulfonate group (–SO3) to create Sulfo-NHS esters significantly alters the physical properties of the linker without changing its fundamental reaction chemistry. thermofisher.comthermofisher.com The primary benefits of this modification are dramatically increased water solubility and the introduction of a negative charge that renders the molecule impermeable to cell membranes. thermofisher.comgenotech.comnih.gov

The synthesis of a Sulfo-NHS ester involves the reaction of a carboxylic acid with N-hydroxysulfosuccinimide. nih.gov A challenge in this synthesis is the often-incompatible solubility of the reactants; many hydrophobic carboxylic acids are poorly soluble in water, while N-hydroxysulfosuccinimide is poorly soluble in organic solvents. nih.gov

Despite the synthesis complexities, the resulting Sulfo-NHS esters are highly valuable. Their enhanced water solubility allows for conjugation reactions to be performed in fully aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and function. genotech.combioacts.com The membrane impermeability is a critical feature for applications involving the specific labeling of cell surface proteins. thermofisher.comgenotech.com Because the charged Sulfo-NHS ester cannot cross the lipid bilayer, researchers can ensure that only proteins on the exterior of the cell are modified, allowing for the study of cell surface receptor distribution and interaction. genotech.comnih.gov The reaction with primary amines to form a stable amide bond is identical to that of standard NHS esters. genotech.com

| Attribute | Standard NHS Ester | Sulfo-NHS Ester | Source(s) |

| Water Solubility | Often low; may require organic co-solvents (DMSO, DMF). thermofisher.comgenotech.com | High; readily soluble in aqueous buffers. thermofisher.combioacts.com | thermofisher.comthermofisher.comgenotech.combioacts.com |

| Cell Membrane Permeability | Permeable (can enter cells). genotech.com | Impermeable (restricted to cell surface). thermofisher.comgenotech.comnih.gov | thermofisher.comgenotech.comnih.gov |

| Reaction Target | Primary Amines (-NH2) | Primary Amines (-NH2) | thermofisher.com |

| Resulting Bond | Amide | Amide | genotech.com |

| Key Advantage | Simpler synthesis. | Ideal for cell surface labeling and reactions requiring fully aqueous conditions. genotech.comnih.gov | genotech.comnih.gov |

Advanced Bioconjugation and Bioorthogonal Chemistry Applications

Site-Specific Bioconjugation Methodologies Using Acid-PEG5-NHS Ester

Site-specific bioconjugation aims to attach molecules to specific sites on a biomolecule, which is crucial for preserving its biological activity and creating well-defined conjugates. researchgate.net this compound facilitates this through its amine-reactive NHS ester group. axispharm.combiochempeg.combroadpharm.com

This compound is widely used for the labeling and modification of proteins and peptides. axispharm.combiochempeg.comcd-bioparticles.net The NHS ester end of the molecule reacts with primary amine groups found on the surface of proteins, enabling their conjugation to other molecules or surfaces. thermofisher.comaxispharm.com This process, often referred to as PEGylation, can be used to introduce new functionalities to the protein or to track it within a biological system. researchgate.netresearchgate.netleadinglifetechnologies.com

The primary targets for the NHS ester group on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. thermofisher.comaxispharm.com Lysine residues are often abundant and accessible on the protein surface, making them common sites for conjugation. thermofisher.comaxispharm.com The reaction between the NHS ester and the primary amine of lysine occurs readily at a pH range of 7 to 9, resulting in the formation of a stable amide bond. axispharm.com This allows for the covalent attachment of the PEG linker and any molecule conjugated to its other end. axispharm.com

Table 1: Reaction Conditions for NHS Ester-Amine Coupling

| Parameter | Condition |

|---|---|

| pH | 7-9 |

| Temperature | 4-25°C |

| Stoichiometry (NHS ester:amine) | 1:1 to 1:5 for optimal labeling |

This data is based on general NHS-ester amine coupling reactions and may be applicable to this compound.

Table 2: General Effects of Protein PEGylation

| Property | Effect of PEGylation |

|---|---|

| Solubility | Enhanced researchgate.netresearchgate.net |

| Stability | Increased researchgate.net |

| Immunogenicity | Reduced researchgate.netresearchgate.net |

| Circulation Half-life | Extended researchgate.net |

This table summarizes the general benefits observed with protein PEGylation.

This compound is also utilized for the conjugation and modification of oligonucleotides and other nucleic acids. biochempeg.comcd-bioparticles.net Amine-modified oligonucleotides, which have a primary amine group incorporated at a specific position, can be readily labeled with this compound through the reaction of the NHS ester with the amine. medkoo.combiochempeg.comcd-bioparticles.net This allows for the attachment of various molecules, such as fluorescent dyes or other reporter groups, to the oligonucleotide for use in diagnostic assays or as research tools. The PEG spacer in this context also contributes to improved solubility and can reduce steric hindrance. biochempeg.com

A key application of this compound is the functionalization of therapeutic biomolecules to improve their pharmacokinetic properties. biochempeg.comresearchgate.net By attaching the PEG linker to a protein or peptide drug, its hydrodynamic volume is increased, which can lead to reduced renal clearance and a longer circulation time in the bloodstream. researchgate.net This enhanced in vivo persistence can lead to improved therapeutic efficacy. The PEGylation process can also decrease the immunogenicity of the therapeutic protein, making it less likely to be recognized and cleared by the immune system. researchgate.netresearchgate.net

Conjugation to Lysine Residues

Oligonucleotide Conjugation and Nucleic Acid Modification

Emerging Bioorthogonal Reactions with this compound Derivatives

While this compound itself is primarily used for amine-reactive conjugation, its structure serves as a scaffold for creating more complex, heterobifunctional linkers for bioorthogonal chemistry. These derivatives retain the NHS ester for reaction with amines but incorporate a second, bioorthogonal reactive group at the other end. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Examples of such derivatives include:

Azido-PEG5-NHS ester : This derivative contains an azide (B81097) group, which can react with an alkyne-containing molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".

DBCO-PEG5-NHS ester : This linker features a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides in a copper-free click chemistry reaction. broadpharm.combroadpharm.comaatbio.com This is particularly useful for in vivo applications where copper toxicity is a concern. aatbio.com

Tetrazine-PEG5-NHS ester : This derivative contains a tetrazine group that can rapidly react with a trans-cyclooctene (B1233481) (TCO) dienophile in an inverse-electron-demand Diels-Alder (IEDDA) reaction, another powerful bioorthogonal ligation method. axispharm.combiorxiv.org

These derivatives of this compound enable a two-step conjugation strategy. First, the NHS ester is used to attach the linker to a primary amine on a biomolecule. Then, the bioorthogonal group at the other end of the PEG spacer can be specifically reacted with a second molecule that has been tagged with the corresponding reactive partner. This approach provides a high degree of control and specificity in creating complex bioconjugates.

Table 3: Common Bioorthogonal Reactions with this compound Derivatives

| Derivative | Bioorthogonal Reaction | Reactive Partner | Key Features |

|---|---|---|---|

| Azido-PEG5-NHS ester | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, stable triazole linkage. |

| DBCO-PEG5-NHS ester broadpharm.comaatbio.com | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Copper-free, biocompatible. aatbio.com |

| Tetrazine-PEG5-NHS ester axispharm.combiorxiv.org | Inverse-Electron-Demand Diels-Alder (IEDDA) | Trans-cyclooctene (TCO) | Extremely fast reaction kinetics. biorxiv.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency, specificity, and reliability in forming stable triazole linkages. researchgate.net In this context, linkers such as Azido-PEG5-NHS ester are employed. medchemexpress.com This heterobifunctional reagent first allows for attachment to a biomolecule, typically at a primary amine on a lysine residue, via its NHS ester group. The now-installed azide group is then available for a highly selective CuAAC reaction with a molecule bearing a terminal alkyne. biochempeg.com This two-step process enables the precise joining of two distinct molecular partners.

The success of the CuAAC reaction hinges on the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. researchgate.net The reaction is versatile and can be performed in aqueous buffers, a critical advantage for biological applications. researchgate.net To improve catalyst stability and reaction efficiency, and to minimize copper-induced damage to biomolecules, various ligands and additives can be incorporated into the catalytic system.

Key parameters for the reaction are meticulously controlled to ensure high yields and maintain the integrity of the biomolecules involved. The reaction is generally conducted in aqueous buffers at a pH range of 7 to 9. The temperature is often maintained between 4°C and 25°C. While the core catalytic system involves a copper source and a reducing agent, advanced systems may use specific ligands to stabilize the Cu(I) oxidation state and accelerate the reaction. For instance, the zwitterionic additive betaine (B1666868) has been shown to dramatically accelerate CuAAC reactions in water, allowing for catalyst concentrations in the parts-per-million (ppm) range. researchgate.net

Table 1: Typical Reaction Conditions for CuAAC with Azido-PEG5-NHS Ester Derivatives

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| pH | 7.0 - 9.0 | Slightly alkaline conditions are optimal for both the initial NHS ester-amine coupling and the subsequent CuAAC reaction. |

| Temperature | 4°C - 25°C | Lower temperatures can be used to slow the reaction and are often preferred when working with sensitive proteins. |

| Catalyst | Copper(II) Sulfate (CuSO₄) + Sodium Ascorbate | The most common system for generating the active Cu(I) catalyst in situ. researchgate.net |

| Solvent | Aqueous Buffers (e.g., Phosphate, Borate) | The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for bioconjugation. mdpi.com |

| Additives/Ligands | Betaine, tris(triazolyl) ligands | Used to accelerate the reaction, stabilize the catalyst, and reduce the required copper concentration. researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. biochempeg.com This reaction is a cornerstone of copper-free click chemistry. biochempeg.com SPAAC relies on the intrinsic ring strain of a cyclooctyne (B158145) derivative to react spontaneously with an azide, eliminating the need for a metal catalyst. precisepeg.com This makes it exceptionally well-suited for applications in living systems. biochempeg.com The reaction is highly bioorthogonal, as neither the strained alkyne nor the azide group reacts with other functional groups found in biological systems. biochempeg.com

Among the various strained alkynes developed, dibenzocyclooctyne (DBCO) is one of the most widely used due to its high reactivity and stability. precisepeg.comlabinsights.nl Heterobifunctional linkers like DBCO-PEG5-NHS ester are designed for SPAAC applications. mdpi.com In a typical workflow, the NHS ester end of the linker is first reacted with a primary amine on a target protein. mdpi.com The resulting DBCO-labeled protein can then be conjugated to a second molecule functionalized with an azide group. chemicalbook.com

The inclusion of the PEG5 spacer in these linkers serves multiple purposes: it enhances water solubility and provides a flexible, hydrophilic arm that separates the conjugated molecules, which can minimize steric hindrance and help preserve their native function. chemicalbook.comrsc.org Research has shown that including a PEG linker can significantly increase the rate of the SPAAC reaction compared to a linker without a PEG spacer. rsc.org This rate enhancement is attributed to the PEG chain reducing steric hindrance between the antibody and the reacting DBCO group, making the reactive site more accessible. rsc.org

Table 2: Comparison of SPAAC Reaction Rates

| Reactants | Condition | Relative Rate Increase with PEG Linker | Reference |

|---|---|---|---|

| DBCO-Herceptin vs. DBCO-PEG5-Herceptin | Reaction with an azide in HEPES buffer | 53% | rsc.org |

| DBCO-Herceptin vs. DBCO-PEG5-Herceptin | Average across four different conditions | 31 ± 16% | rsc.org |

Control of Conjugation Reactions and Efficiency

The NHS ester-amine coupling reaction is highly pH-dependent. It is most efficient at a pH between 7.2 and 8.5, where primary amines are sufficiently deprotonated and nucleophilic, while the rate of competing hydrolysis of the NHS ester is still manageable. thermofisher.comtocris.com Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comtocris.com The concentration of the protein or biomolecule is also critical; higher concentrations favor the desired conjugation over hydrolysis. thermofisher.com The quality of the NHS ester reagent is paramount, as it is sensitive to moisture and can hydrolyze upon storage, which is a frequent cause of suboptimal conjugation results. rsc.org

Control over the bioorthogonal reaction step depends on its specific type.

For CuAAC , efficiency is controlled by the catalyst system, including the concentration of copper and the presence of stabilizing ligands that can accelerate the reaction and protect the biomolecules. researchgate.net

For SPAAC , control is achieved by selecting the strained alkyne; different cyclooctynes have different intrinsic reactivities and stabilities. nih.gov The presence of a PEG linker can also enhance efficiency by minimizing steric hindrance, thereby increasing reaction rates. rsc.org

For IEDDA , the choice of substituents on the tetrazine ring provides a direct means to tune the balance between reaction kinetics and stability. sigmaaldrich.com

Ultimately, the PEG linker itself is a key element of control. It not only improves solubility and reduces steric effects but also provides a defined spacing between the conjugated partners, which can be critical for preserving the biological activity of the final conjugate.

Compound Reference Table

Stoichiometric Control in Conjugation Reactions

Precise control over the stoichiometry of the reactants is critical in conjugation reactions involving this compound to achieve the desired degree of labeling and to minimize unwanted side products. The molar ratio of the this compound to the amine-containing biomolecule directly influences the efficiency of the conjugation.

Key factors influencing stoichiometric control include:

Molar Excess of the PEG Reagent: A common strategy is to use a molar excess of the PEG-NHS ester to drive the reaction towards completion and maximize the labeling of the target biomolecule. The optimal excess can range from a modest 1.5-fold to a more significant 20-fold, depending on the reactivity of the specific amine and the desired level of conjugation. broadpharm.comneb.com

Concentration of Reactants: The concentration of both the biomolecule and the this compound in the reaction mixture affects the reaction kinetics. Typical concentrations for labeling reactions are in the millimolar (mM) range. neb.com

Reaction pH: The pH of the reaction buffer is a critical parameter. NHS ester reactions with primary amines are most efficient in the pH range of 7 to 9. A pH of around 8.5 is often optimal for maximizing the reactivity of the NHS ester while maintaining the stability of most proteins. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. broadpharm.com

Temperature and Incubation Time: Conjugation reactions are typically performed at temperatures ranging from 4°C to 25°C. Lower temperatures can help to minimize non-specific binding and are often preferred for temperature-sensitive proteins. The incubation time can vary from 30 minutes to overnight, depending on the specific reactants and conditions. neb.com

Table 1: General Parameters for Stoichiometric Control in this compound Conjugations

| Parameter | Recommended Range/Condition | Rationale |

| Molar Ratio (NHS ester:Amine) | 1:1 to 20:1 | To optimize labeling efficiency. broadpharm.com |

| Reactant Concentration | 5-20 mM | To ensure efficient reaction kinetics. neb.com |

| pH | 7.0 - 9.0 (optimal ~8.5) | To maximize NHS ester reactivity while maintaining protein stability. |

| Temperature | 4°C - 25°C | To balance reaction rate and biomolecule stability. |

| Incubation Time | 30 minutes - overnight | To allow the reaction to proceed to completion. neb.com |

| Buffer System | Amine-free (e.g., PBS) | To prevent competition with the target amine. broadpharm.com |

Monitoring Reaction Progress (e.g., HPLC, MALDI-TOF MS)

To ensure the desired outcome of a conjugation reaction with this compound, it is essential to monitor its progress. High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are powerful analytical techniques widely used for this purpose. nih.govwalshmedicalmedia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a mass spectrometry technique that allows for the precise determination of the molecular weight of molecules. By comparing the mass of the biomolecule before and after the conjugation reaction, one can confirm the successful attachment of the this compound and determine the degree of PEGylation (i.e., the number of PEG chains attached to each biomolecule). walshmedicalmedia.comrsc.org The expected mass increase upon conjugation with a single this compound molecule is approximately 435.4 Da. creative-biolabs.com This technique is invaluable for confirming the identity of the PEGylated product and assessing the homogeneity of the reaction mixture. walshmedicalmedia.com

The combination of HPLC and mass spectrometry (LC-MS) provides a comprehensive analysis of the reaction mixture, offering both separation and precise mass identification of the various components. nih.govenovatia.com This approach is crucial for the detailed characterization of the final PEGylated product. thermofisher.com

Table 2: Analytical Techniques for Monitoring this compound Conjugations

| Technique | Principle | Information Obtained |

| HPLC (High-Performance Liquid Chromatography) | Separation based on physical/chemical properties. nih.gov | Separation of conjugated and unconjugated species, assessment of purity. nih.govnih.gov |

| SEC-HPLC (Size-Exclusion) | Separation based on molecular size. rsc.org | Differentiation of larger PEGylated product from smaller starting material. rsc.org |

| CEX-HPLC (Cation-Exchange) | Separation based on charge. leadinglifetechnologies.com | Analysis of reactions targeting charged residues like lysine. leadinglifetechnologies.com |

| MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) | Precise measurement of molecular weight. walshmedicalmedia.com | Confirmation of conjugation, determination of the degree of PEGylation. walshmedicalmedia.comrsc.org |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines separation with mass identification. nih.gov | Comprehensive characterization of reaction products. nih.govenovatia.comthermofisher.com |

Post-Reaction Purification Strategies

Following the conjugation reaction, it is crucial to remove unreacted this compound, byproducts, and any remaining unconjugated biomolecules to obtain a pure sample of the desired PEGylated product. Several purification strategies can be employed, often in combination, to achieve this.

Common purification techniques include:

Dialysis: This technique separates molecules based on size by using a semi-permeable membrane. It is effective for removing small molecules like excess PEG linkers and byproducts from a solution of much larger biomolecules. broadpharm.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. This method is highly effective for separating the larger PEGylated conjugate from smaller, unreacted starting materials and byproducts. google.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to purify the desired conjugate from the reaction mixture. nih.govsigmaaldrich.com Different HPLC modes, such as reversed-phase or ion-exchange, can be chosen based on the properties of the conjugate. nih.gov

Ultrafiltration: This method uses a membrane to separate molecules based on size, driven by a pressure gradient. It is useful for concentrating the purified conjugate and removing small molecule impurities. nih.gov

Precipitation: In some cases, the desired product can be selectively precipitated out of the solution by adding a suitable solvent, such as ethanol. sigmaaldrich.com

The choice of purification strategy depends on several factors, including the scale of the reaction, the properties of the biomolecule and the PEG linker, and the required purity of the final product. neb.com

Table 3: Common Post-Reaction Purification Strategies for this compound Conjugates

| Purification Method | Principle | Application |

| Dialysis | Separation by size using a semi-permeable membrane. broadpharm.com | Removal of small molecule impurities (e.g., unreacted PEG linker). broadpharm.com |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. google.com | Separation of the PEGylated conjugate from unreacted biomolecules and smaller impurities. google.com |

| Preparative HPLC | Separation based on physical/chemical properties. nih.govsigmaaldrich.com | High-resolution purification of the final conjugate. nih.govsigmaaldrich.com |

| Ultrafiltration | Separation by size using a membrane and pressure. nih.gov | Concentration of the purified product and removal of small molecules. nih.gov |

| Precipitation | Selective insolubilization of the target molecule. sigmaaldrich.com | Isolation of the product from the reaction mixture. sigmaaldrich.com |

Applications in Drug Delivery and Therapeutics Research

Design and Synthesis of Targeted Drug Delivery Systems

Acid-PEG5-NHS ester is instrumental in the engineering of sophisticated drug delivery systems designed to selectively transport therapeutic agents to target sites within the body. mdpi.comucl.ac.benih.gov The linker's distinct reactive ends—the NHS ester for coupling with primary amines and the carboxylic acid for conjugation with other functional groups (often after activation)—enable the precise assembly of complex nanostructures. broadpharm.commedkoo.comresearchgate.net This dual reactivity is fundamental to creating systems that can navigate the biological environment, recognize specific cellular markers, and release their payload in a controlled manner. mdpi.comnih.gov

Nanoparticle Functionalization for Drug Encapsulation and Release

The surface modification of nanoparticles with this compound is a key strategy for improving their function as drug carriers. mdpi.comcreativepegworks.com The NHS ester group readily reacts with primary amines on the surface of nanoparticles or on molecules to be attached, forming stable amide bonds. creativepegworks.com This process, known as PEGylation, is crucial for encapsulating therapeutic agents and controlling their subsequent release. mdpi.com For instance, drugs can be encapsulated within a nanoparticle core, which is then coated with a layer of PEG using linkers like this compound. This PEGylated surface can be further modified by activating the terminal carboxylic acid to attach targeting ligands, such as antibodies or peptides, that guide the nanoparticle to specific cells or tissues. mdpi.comnih.gov

Research has demonstrated the use of PEG-NHS esters in functionalizing various types of nanoparticles, including those made from gold, iron oxide, and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.govnih.gov The covalent attachment of the PEG linker ensures the stability of the surface modification, which is often superior to physical adsorption. mdpi.com

A primary advantage of using this compound for nanoparticle functionalization is the enhancement of colloidal stability. mdpi.comnih.gov The PEG chain creates a hydrophilic "stealth" shield around the nanoparticle. mdpi.com This shield sterically hinders the adsorption of plasma proteins (opsonization), a process that typically signals for clearance by the immune system (e.g., phagocytosis by the reticuloendothelial system). mdpi.com By minimizing these interactions, PEGylation prolongs the circulation time of nanoparticles in the bloodstream, increasing the probability of them reaching their target. mdpi.comucl.ac.be

Furthermore, the PEG coating improves the nanoparticle's stability in various physiological conditions, preventing aggregation that can occur due to changes in pH or salt concentrations. nih.govresearchgate.net The biocompatibility of PEG is well-established, and its incorporation into nanoparticle design reduces the immunogenicity and potential toxicity of the delivery system. mdpi.comucl.ac.benih.gov The density and length of the PEG chains are critical parameters that influence these properties. High grafting density of PEG on a nanoparticle surface is generally preferred for achieving low protein adsorption and enhanced biocompatibility. mdpi.com

Antibody-Drug Conjugates (ADCs) Development

In the field of oncology, this compound and similar PEG-based linkers are vital components in the construction of Antibody-Drug Conjugates (ADCs). clinicalresearchnewsonline.combiochempeg.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody connected to a potent cytotoxic drug via a chemical linker. clinicalresearchnewsonline.commedchemexpress.com The antibody component directs the ADC to a specific antigen expressed on the surface of tumor cells, allowing for the targeted delivery of the cytotoxin. clinicalresearchnewsonline.commedchemexpress.com

The linker's role is multifaceted: it must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage of the drug once the ADC is internalized by the target cell. clinicalresearchnewsonline.com The inclusion of a PEG spacer, such as the one in this compound, offers several benefits. It can improve the hydrophilicity of the entire ADC, which is particularly important when conjugating hydrophobic drug payloads. acs.orgnih.gov This increased solubility helps to prevent aggregation and can lead to improved pharmacokinetic profiles. acs.org Studies have shown that PEGylating the linker can enhance the therapeutic index and in vivo stability of ADCs. clinicalresearchnewsonline.comnih.gov For example, the FDA-approved ADCs Trodelvy® and Zynlonta® both utilize linkers that incorporate a PEG moiety to enhance solubility and stability. clinicalresearchnewsonline.com

The heterobifunctional nature of this compound allows it to connect the antibody (via reaction of the NHS ester with lysine (B10760008) residues) to the drug payload (which can be attached to the linker's carboxylic acid end, often through another coupling chemistry). broadpharm.commedkoo.com This modular approach facilitates the assembly of ADCs with optimized properties. biochempeg.com

| Component | Function in ADC | Contribution of this compound |

|---|---|---|

| Monoclonal Antibody | Targets specific antigens on cancer cells. clinicalresearchnewsonline.commedchemexpress.com | NHS ester end allows for covalent attachment to lysine residues on the antibody. broadpharm.com |

| Linker | Connects the antibody to the cytotoxic drug; influences stability and release. clinicalresearchnewsonline.com | Provides a stable, flexible, and hydrophilic spacer. The heterobifunctional nature facilitates conjugation. broadpharm.com |

| Cytotoxic Drug (Payload) | Kills the target cancer cell upon release. medchemexpress.com | Carboxylic acid end allows for attachment of the drug. The PEG chain can improve the solubility of hydrophobic payloads. medkoo.comacs.org |

Prodrug Strategies Utilizing PEGylation

PEGylation is a widely used strategy to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form within the body. ucl.ac.be Attaching a PEG chain to a small molecule drug can significantly alter its properties, such as increasing its solubility, extending its plasma half-life, and reducing its degradation by metabolic enzymes. ucl.ac.be

The this compound linker can be employed in prodrug design by covalently attaching a therapeutic agent to the polymer chain. The drug is typically linked via a bond that is designed to be cleaved under specific physiological conditions (e.g., enzymatic action or changes in pH), thereby releasing the active drug at the desired site of action. The PEG component of the conjugate acts as a carrier, improving the drug's pharmacokinetic profile. ucl.ac.be This approach can transform a drug with poor solubility or rapid clearance into a more effective therapeutic agent. ucl.ac.beresearchgate.net

Proteolysis-Targeting Chimeras (PROTACs) Development

A novel therapeutic modality where this compound finds significant application is in the development of Proteolysis-Targeting Chimeras (PROTACs). biochempeg.comacs.org PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade specific disease-causing proteins. precisepeg.com A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. biochempeg.comprecisepeg.com

Linker Design and Optimization in PROTAC Synthesis

The linker is a critical determinant of a PROTAC's efficacy, influencing its cellular permeability, the stability of the ternary complex (PROTAC-target protein-E3 ligase), and ultimately, the efficiency of target protein degradation. precisepeg.comnih.gov PEG-based linkers, including structures analogous to this compound, are the most common type used in PROTAC design, with one analysis finding that approximately 55-65% of published PROTACs incorporate a PEG motif. biochempeg.comnih.gov

The this compound serves as a foundational building block for synthesizing PROTACs. glpbio.com Its heterobifunctional structure allows for the sequential conjugation of the target protein ligand and the E3 ligase ligand. broadpharm.com For example, the NHS ester can be reacted with an amine-containing E3 ligase ligand, and the carboxylic acid can then be activated to react with an amine on the target-binding ligand, or vice-versa. broadpharm.commedkoo.com

The PEG component offers several key advantages in PROTAC design:

Flexibility and Length: The flexibility of the PEG chain can help the PROTAC adopt the optimal conformation for the formation of a stable and productive ternary complex. precisepeg.com The length of the linker is also a crucial parameter that must be optimized for each specific target and E3 ligase pair, and PEG chains provide an easy way to systematically vary this length. biochempeg.comnih.gov

Permeability: The physicochemical properties of the linker, including its polarity imparted by the PEG chain, can affect the molecule's ability to cross cell membranes. biochempeg.com

The rational design and optimization of the linker are central to a field now termed "linkerology," which underscores its importance beyond being a simple spacer. acs.org

| Linker Motif | Prevalence in PROTACs | Key Advantages |

|---|---|---|

| PEG Chains | ~55-65% of reported PROTACs contain a PEG motif. biochempeg.comnih.gov | Increases water solubility, provides flexibility, allows for systematic length variation. biochempeg.comprecisepeg.com |

| Alkyl Chains | ~30% of reported PROTACs use alkyl chains as the sole motif. nih.gov | Synthetically accessible, provides a way to systematically vary linker length. precisepeg.comnih.gov |

| Rigid Linkers (e.g., Triazoles, Cycloalkanes) | Less common than flexible linkers but increasingly used. nih.gov | Introduce conformational rigidity, can improve metabolic stability and structural integrity. precisepeg.com |

Mechanisms of Protein Degradation through PROTACs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that utilize the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs) that are implicated in disease. axispharm.combroadpharm.com PROTACs are heterobifunctional molecules, typically consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. axispharm.combroadpharm.comprecisepeg.com The this compound can function as a component of the linker in PROTAC synthesis. targetmol.comglpbio.com

The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. axispharm.com This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. medchemexpress.com The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. medchemexpress.combpsbioscience.com A key advantage of this system is that the PROTAC molecule itself is not degraded and can go on to induce the degradation of multiple target protein molecules. bpsbioscience.combpsbioscience.com

Gene Delivery Systems and Nucleic Acid Therapeutics

The properties of this compound make it a valuable tool in the development of gene delivery systems and nucleic acid-based therapeutics. The NHS ester functionality allows for the conjugation of the PEG linker to amine-modified oligonucleotides, which are the building blocks of nucleic acid therapies like siRNA and antisense oligonucleotides. broadpharm.com This conjugation can improve the pharmacokinetic properties of these therapeutic molecules.

Research has shown that conjugating a lipophilic moiety to RNA using linkers can enhance its in vivo pharmacokinetic profile and gene-silencing capabilities. medchemexpress.com While not directly this compound, related PEG-containing linkers are used for this purpose. The PEG component of the linker can increase the solubility and stability of the nucleic acid therapeutic, potentially prolonging its circulation time and improving its delivery to target tissues. netascientific.com Furthermore, the terminal functional group on the linker can be used to attach targeting ligands, such as antibodies or small molecules, to direct the nucleic acid therapeutic to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects. netascientific.comaxispharm.com

Targeted Therapies for Specific Disease Models

The versatility of this compound as a linker has led to its application in the development of targeted therapies for a range of diseases, most notably in oncology. medchemexpress.comprecisepeg.com

In the field of oncology, this compound and similar PEGylated linkers are instrumental in the construction of antibody-drug conjugates (ADCs) and PROTACs for cancer therapy. medchemexpress.comprecisepeg.commedchemexpress.com

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapy that combines the specificity of an antibody with the cytotoxic effects of a potent chemotherapy drug. medchemexpress.commedchemexpress.com Linkers containing PEG units, such as those derived from this compound, are used to connect the antibody to the cytotoxic payload. medchemexpress.com The PEG spacer can help to improve the solubility and stability of the ADC, and the NHS ester provides a means to attach the linker to the antibody. netascientific.com Some linkers used in ADCs are designed to be cleavable, releasing the cytotoxic drug only after the ADC has been internalized by the target cancer cell. medchemexpress.commedchemexpress.com

PROTACs in Oncology: As previously discussed, PROTACs can be designed to target and degrade specific proteins that drive cancer growth and proliferation. medchemexpress.com For example, PROTACs have been developed to target proteins like the estrogen receptor (ER) in breast cancer and the androgen receptor in prostate cancer. medchemexpress.com The linker component, for which this compound can be a building block, is crucial for optimizing the degradation efficiency of these oncogenic proteins. broadpharm.comexplorationpub.com The ability to specifically eliminate these driver proteins offers a promising therapeutic strategy for various cancers. medchemexpress.com

Interactive Data Table: Examples of Linker Applications in Oncology Research

| Therapeutic Strategy | Linker Component Application | Example Research Focus |

| PROTACs | Connects an E3 ligase ligand to a ligand for a cancer-related protein. axispharm.combroadpharm.com | Degradation of oncogenic proteins like BET proteins or nuclear receptors. medchemexpress.com |

| Antibody-Drug Conjugates (ADCs) | Attaches a cytotoxic drug to a tumor-targeting antibody. medchemexpress.commedchemexpress.com | Targeted delivery of chemotherapy to cancer cells. |

| Targeted Nucleic Acid Therapeutics | Conjugation to oligonucleotides to improve pharmacokinetics and enable targeted delivery. medchemexpress.comnetascientific.com | Silencing of genes involved in cancer cell survival and proliferation. medchemexpress.com |

Advanced Materials Science and Biomedical Engineering Applications

Surface Modification and Biocompatible Coatings

A primary application of Acid-PEG5-NHS ester is in the surface modification of materials to create biocompatible coatings. The process, often termed "PEGylation," involves grafting the PEG chain onto a surface. The NHS ester end of the molecule can readily form stable amide bonds with amine-functionalized surfaces or proteins. precisepeg.com The free terminal carboxylic acid can then be used for further functionalization or to alter the surface's physicochemical properties. This surface modification is crucial for materials used in biological environments, such as medical implants and drug delivery nanoparticles. chemimpex.com

Reduction of Protein Adsorption and Cell Adhesion

When a material is introduced into a biological system, proteins and cells tend to adhere to its surface, a process known as biofouling. This can trigger an immune response and degrade the material's function. Surfaces modified with PEG linkers, like this compound, exhibit a significant reduction in nonspecific protein adsorption and subsequent cell adhesion. scbt.com The hydrophilic and flexible PEG chains form a hydrated layer on the surface that physically repels proteins. diva-portal.org

Research has demonstrated that modifying surfaces with PEG can dramatically decrease protein fouling. For instance, studies on magnetic nanoparticles confirmed that PEGylated particles displayed a marked reduction in protein adsorption compared to their unmodified counterparts. researchgate.net This "stealth" effect is critical for applications like drug delivery, as it prevents the rapid clearance of nanoparticles by the immune system. nih.gov Similarly, in the context of immunoassays, modifying magnetic bead surfaces with PEG linkers effectively suppresses the nonspecific adsorption of proteins from complex samples like cell lysates. researchgate.net

| Surface Type | Key Finding | Research Context | Source(s) |

| Nanoparticle Surface | PEGylation mediates a "stealth effect," reducing serum protein adsorption and prolonging circulation time. | Drug Delivery Systems | nih.gov |

| Magnetic Nanoparticles | PEGylated particles showed a pronounced reduction in protein adsorption and cellular uptake. | General Biomedical | researchgate.net |

| Immunoassay Beads | Co-immobilization of antibodies and PEG on magnetic beads significantly reduced nonspecific protein adsorption from cell lysates. | Diagnostics | researchgate.net |

| General Medical Device | Coating surfaces with PEGylated molecules is a strategy to prevent protein adsorption. | Medical Devices |

Improvement of Medical Device Performance and Longevity